3-Fluoro-5-(pyridin-2-yl)benzoic acid

Description

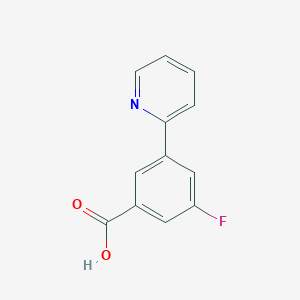

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-pyridin-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-6-8(5-9(7-10)12(15)16)11-3-1-2-4-14-11/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTQHZNGEJNCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1692418-70-4 | |

| Record name | 3-fluoro-5-(pyridin-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 5 Pyridin 2 Yl Benzoic Acid and Analogous Structures

Retrosynthetic Approaches and Key Disconnection Strategies

Retrosynthetic analysis of 3-fluoro-5-(pyridin-2-yl)benzoic acid identifies two primary disconnections that simplify the target molecule into more readily available starting materials. The most logical disconnections are at the C-C bond between the benzoic acid and pyridine (B92270) rings, and the C-F bond on the benzoic acid ring.

Route A focuses on the formation of the aryl-pyridyl bond as the final key step. This involves a disconnection between the C5 of the benzoic acid ring and the C2 of the pyridine ring. This leads to two key synthons: a 3-fluoro-5-halobenzoic acid derivative (electrophile) and a 2-pyridyl organometallic species (nucleophile), or vice versa. This approach is highly favored due to the prevalence of robust cross-coupling methodologies.

Route B prioritizes the introduction of the fluorine atom late in the synthesis. This strategy would involve the synthesis of a 3-amino-5-(pyridin-2-yl)benzoic acid intermediate, followed by a fluorination reaction, such as the Balz-Schiemann reaction.

These two primary retrosynthetic pathways are illustrated below:

| Route | Key Disconnection | Precursor 1 | Precursor 2 |

| A | C(aryl)-C(pyridyl) | 3-Fluoro-5-halobenzoic acid | 2-Pyridylboronic acid (or equivalent) |

| B | C(aryl)-F | 3-Amino-5-(pyridin-2-yl)benzoic acid | Source of fluorine |

Development of Regioselective Fluorination Protocols for Aromatic Systems

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of 3-fluoro-5-(pyridin-2-yl)benzoic acid. The regioselectivity of this transformation is paramount, and several methods have been developed to achieve this.

Direct Fluorination Techniques

Direct C-H fluorination offers an atom-economical approach to installing fluorine atoms. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for this purpose. However, achieving high regioselectivity on a disubstituted benzene (B151609) ring can be challenging, as the directing effects of the existing substituents must be carefully considered. For a substrate like 3-bromobenzoic acid, direct fluorination would likely lead to a mixture of isomers, making this a less desirable primary strategy for the specific synthesis of the target compound.

Halogen-Exchange Fluorination

Halogen-exchange fluorination provides a more controlled and regioselective method for introducing fluorine. The Balz-Schiemann reaction is a classic and reliable method that falls under this category. wikipedia.org This reaction involves the conversion of a primary aromatic amine to an aryl fluoride (B91410) via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org

In a plausible synthetic route to 3-fluoro-5-(pyridin-2-yl)benzoic acid, one could start with 3-amino-5-bromobenzoic acid. This precursor can be diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄) to form the corresponding diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then yields the desired 3-bromo-5-fluorobenzoic acid. wikipedia.org

A typical reaction sequence for the Balz-Schiemann reaction is as follows:

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Diazotization | 3-Amino-5-bromobenzoic acid | NaNO₂, HCl, 0-5 °C | 3-Bromo-5-carboxybenzenediazonium chloride |

| 2. Anion Exchange | 3-Bromo-5-carboxybenzenediazonium chloride | HBF₄ or NaBF₄ | 3-Bromo-5-carboxybenzenediazonium tetrafluoroborate |

| 3. Fluorination | 3-Bromo-5-carboxybenzenediazonium tetrafluoroborate | Heat | 3-Bromo-5-fluorobenzoic acid |

This method offers excellent regiocontrol, as the position of the fluorine atom is determined by the initial position of the amino group.

Carbon-Carbon Cross-Coupling Reactions for Diarylation and Heteroarylation

The formation of the bond between the benzoic acid and pyridine rings is a pivotal step in the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds, particularly for biaryl and heteroaryl synthesis. libretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the synthesis of 3-fluoro-5-(pyridin-2-yl)benzoic acid, a Suzuki-Miyaura coupling would typically involve the reaction of 3-bromo-5-fluorobenzoic acid with 2-pyridylboronic acid or one of its derivatives.

A representative set of conditions for this transformation is detailed in the table below:

| Component | Example | Role |

| Aryl Halide | 3-Bromo-5-fluorobenzoic acid | Electrophilic partner |

| Organoboron Reagent | 2-Pyridylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, DMF, Water/Organic mixtures | Reaction medium |

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille)

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the synthesis of the target molecule.

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. For this synthesis, 2-pyridylzinc bromide could be coupled with 3-bromo-5-fluorobenzoic acid. Negishi couplings are known for their high functional group tolerance and can often be performed under mild conditions. nih.govresearchgate.net

The Stille coupling employs an organotin (stannane) reagent. organic-chemistry.org In this case, 2-(tributylstannyl)pyridine (B98309) could be reacted with 3-bromo-5-fluorobenzoic acid. A significant advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin compounds is a notable drawback. organic-chemistry.org

The choice between these coupling methods often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

| Coupling Reaction | Nucleophilic Partner | Key Features |

| Negishi | Organozinc (e.g., 2-pyridylzinc bromide) | High reactivity, good functional group tolerance. nih.govresearchgate.net |

| Stille | Organotin (e.g., 2-(tributylstannyl)pyridine) | Stable reagents, but toxicity of tin is a concern. organic-chemistry.orgwikipedia.org |

Synthetic Routes to Benzoic Acid Functionality

A powerful and widely used method for forming carboxylic acids is the reaction of organometallic reagents with carbon dioxide. libretexts.orgopenstax.org This approach involves the creation of a potent carbon nucleophile which then attacks the electrophilic carbon of CO2.

The process typically begins with an aryl halide, such as 1-bromo-3-fluoro-5-(pyridin-2-yl)benzene. This precursor can be converted into an organometallic species, most commonly a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). chemistry-online.com The formation of these reagents requires strictly anhydrous conditions as they react readily with water. chemistry-online.com

The organometallic compound is then treated with carbon dioxide, which can be bubbled through the solution as a gas or added in solid form as dry ice. libretexts.orgchemistry-online.com The nucleophilic carbon of the organometallic reagent adds to the carbonyl of CO2 to form a carboxylate salt. chemistry-online.com A final acidic workup step protonates the salt to yield the desired benzoic acid. libretexts.orgchemistry-online.com

Key Steps in Carboxylation:

Formation of Organometallic Reagent: An aryl halide reacts with a metal (e.g., Mg, Li) in an anhydrous ether solvent like diethyl ether or THF. chemistry-online.com

Carboxylation: The Grignard or organolithium reagent reacts with CO2. libretexts.org

Protonation: The resulting magnesium or lithium carboxylate is hydrolyzed with an aqueous acid (e.g., HCl) to give the free carboxylic acid. libretexts.orgopenstax.org

This method is highly effective for synthesizing a wide range of benzoic acids. chemistry-online.comyoutube.com However, a significant limitation is the incompatibility of Grignard and organolithium reagents with acidic protons or reactive electrophilic functional groups elsewhere in the molecule. openstax.orglibretexts.org

The oxidation of an alkyl group, most commonly a methyl group, attached to an aromatic ring is a fundamental method for preparing benzoic acids. tandfonline.comorganic-chemistry.org This approach is advantageous when the corresponding toluene derivative, such as 3-fluoro-5-methyl-2-phenylpyridine, is a readily available starting material.

A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO4) are classic reagents for this purpose and can oxidize both primary and secondary alkyl groups on an aromatic ring. openstax.org The reaction is typically performed in an aqueous solution under heating. openstax.org Other strong oxidants include chromic acid and nitric acid.

Modern methods often employ more selective and environmentally benign conditions. Catalytic systems using transition metals with co-oxidants like molecular oxygen or hydrogen peroxide have been developed. organic-chemistry.orggoogle.com For instance, cobalt or manganese salts can catalyze the aerobic oxidation of substituted toluenes. organic-chemistry.org Other protocols use N-Bromosuccinimide (NBS) with photoirradiation or tert-butyl hydroperoxide (TBHP) with microwave irradiation. google.comresearchgate.net

| Oxidizing Agent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Strong, classic oxidant; can be harsh. | openstax.org |

| Co(OAc)₂/NaBr/O₂ | Acetic acid, heat | Catalytic aerobic oxidation. | organic-chemistry.org |

| N-Bromosuccinimide (NBS)/O₂ | Photoirradiation | Radical-mediated aerobic oxidation. | researchgate.net |

| Vanadium Pentoxide (V₂O₅)/H₂SO₄ | Heat (≤150°C) | Effective for oxidation-resistant methyl groups. | google.com |

| tert-Butyl hydroperoxide (TBHP) | Microwave irradiation, water | "Green" metal-free protocol. | google.com |

The choice of oxidant must consider the stability of other functional groups in the molecule. The pyridine ring and the carbon-fluorine bond in the target compound are generally stable under many oxidative conditions, but harsh reagents can sometimes lead to side reactions or decomposition. tandfonline.com

Another robust route to benzoic acids is the hydrolysis of the corresponding nitrile (cyanobenzene) derivative. openstax.orglumenlearning.com This two-step sequence is particularly useful as it allows for the extension of a carbon chain. The nitrile precursor, 3-fluoro-5-(pyridin-2-yl)benzonitrile, can be prepared via nucleophilic substitution of an aryl halide with a cyanide salt (e.g., CuCN in a Sandmeyer or Rosenmund-von Braun reaction).

Once the nitrile is obtained, the carbon-nitrogen triple bond is hydrolyzed to a carboxylic acid. libretexts.org This hydrolysis can be performed under either acidic or basic conditions, typically requiring heating under reflux. chemguide.co.uk

Acidic Hydrolysis: The nitrile is heated with an aqueous acid, such as dilute hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The free carboxylic acid is the final product. chemguide.co.uk

Alkaline Hydrolysis: The nitrile is heated with an aqueous base, such as sodium hydroxide (B78521) solution. chemguide.co.uk This process initially forms a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.orgchemguide.co.uk

Enzymatic hydrolysis using nitrile hydratases or nitrilases offers a milder, more environmentally friendly alternative. google.comresearchgate.net These enzymes can convert nitriles first to amides and then to carboxylic acids, often with high selectivity and under ambient conditions. researchgate.net

Scalable Synthesis Development and Process Optimization

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. For a molecule like 3-Fluoro-5-(pyridin-2-yl)benzoic acid, which may be an intermediate for pharmaceuticals or other high-value materials, process optimization is critical.

Key areas for optimization in the synthesis of biaryl carboxylic acids include:

Catalyst Selection and Loading: In cross-coupling reactions, minimizing the amount of expensive and potentially toxic palladium catalyst is a primary goal. This involves screening different ligands and catalyst precursors to find a system with high turnover numbers and stability. researchgate.net

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly improve yield, reduce by-product formation, and simplify purification. For example, cascade or one-pot reactions, where multiple transformations occur sequentially without isolating intermediates, can dramatically increase efficiency. A cascade Suzuki coupling/Friedel-Crafts reaction has been reported for the synthesis of biaryl carboxylic acids. nih.gov

Starting Material Cost and Availability: For large-scale synthesis, the chosen route should start from inexpensive and readily available raw materials.

Workup and Purification: Procedures should be simplified to avoid costly and time-consuming techniques like column chromatography. Crystallization is often the preferred method for purification on a large scale.

"Green" Chemistry Principles: Development often focuses on reducing waste, using less hazardous solvents (like water), improving atom economy, and designing energy-efficient processes. google.comresearchgate.net

The development of a scalable synthesis requires a thorough understanding of the reaction mechanism and kinetics, as well as careful consideration of engineering and safety factors.

Advanced Derivatization Strategies and Synthetic Transformations of 3 Fluoro 5 Pyridin 2 Yl Benzoic Acid

Functionalization of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including the formation of esters and amides, conversion to more reactive acyl halides, and decarboxylation to yield a biaryl system.

Esterification and amidation are fundamental reactions for diversifying the scaffold of 3-fluoro-5-(pyridin-2-yl)benzoic acid. These reactions not only modify the steric and electronic properties of the parent molecule but also introduce new functional groups for further chemical elaboration.

Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard conditions, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, milder conditions involving coupling agents can be employed.

Amidation: The formation of amides from 3-fluoro-5-(pyridin-2-yl)benzoic acid is a key transformation for building complex molecules. Direct condensation with amines is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the acid to a more reactive intermediate. libretexts.org Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

The table below summarizes representative conditions for these transformations.

| Transformation | Reagent(s) | Catalyst/Mediator | Typical Conditions | Product Type |

| Esterification | Methanol (B129727) (CH₃OH) | Sulfuric Acid (H₂SO₄) | Reflux | Methyl Ester |

| Amidation | Benzylamine | Dicyclohexylcarbodiimide (DCC) | Room Temperature | N-Benzyl Amide |

| Amidation | Aniline (B41778) | Titanium Tetrachloride (TiCl₄) | Pyridine (B92270), 85 °C | N-Phenyl Amide |

To enhance the electrophilicity of the carbonyl carbon, 3-fluoro-5-(pyridin-2-yl)benzoic acid can be converted into its corresponding acyl halide, most commonly the acyl chloride. This transformation opens the door to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of 3-Fluoro-5-(pyridin-2-yl)benzoyl chloride: The standard method for this conversion involves reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgprepchem.com The reaction with thionyl chloride converts the hydroxyl group into an acyl chlorosulfite, which is an excellent leaving group, facilitating subsequent nucleophilic attack by the generated chloride ion. libretexts.org

Nucleophilic Acyl Substitution: The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This two-step addition-elimination mechanism allows for the synthesis of esters, amides, and anhydrides under mild conditions. masterorganicchemistry.comyoutube.comkhanacademy.org The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, allowing for the conversion into less reactive derivatives. youtube.com

Friedel-Crafts Acylation: 3-Fluoro-5-(pyridin-2-yl)benzoyl chloride can serve as the acylating agent in Friedel-Crafts acylation reactions. youtube.comkhanacademy.org In this electrophilic aromatic substitution reaction, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates the acyl chloride to form a resonance-stabilized acylium ion. youtube.com This potent electrophile then reacts with an electron-rich aromatic ring to form a new aryl ketone, creating a new carbon-carbon bond. rsc.orgsemanticscholar.org

| Reaction | Substrate | Reagent(s) | Catalyst | Product |

| Acyl Chloride Synthesis | 3-Fluoro-5-(pyridin-2-yl)benzoic acid | Thionyl Chloride (SOCl₂) | N/A | 3-Fluoro-5-(pyridin-2-yl)benzoyl chloride |

| Nucleophilic Acyl Substitution | 3-Fluoro-5-(pyridin-2-yl)benzoyl chloride | Ethanol | Pyridine (base) | Ethyl 3-fluoro-5-(pyridin-2-yl)benzoate |

| Friedel-Crafts Acylation | 3-Fluoro-5-(pyridin-2-yl)benzoyl chloride | Benzene (B151609) | Aluminum Chloride (AlCl₃) | (3-Fluoro-5-(pyridin-2-yl)phenyl)(phenyl)methanone |

Decarboxylation involves the removal of the carboxylic acid group, typically released as carbon dioxide, to yield 3-fluoro-5-phenylpyridine (B577857). This transformation is valuable for accessing the core biaryl scaffold, which can then be subjected to further functionalization. While the decarboxylation of unactivated aromatic acids can be slow, requiring high temperatures, several catalytic methods have been developed to facilitate this process under milder conditions. nist.gov

Strategies for decarboxylation include copper-catalyzed reactions, which are particularly effective for aromatic carboxylic acids. organic-chemistry.org Additionally, modern photoredox catalysis offers a mild pathway for the decarboxylation of carboxylic acids to generate radical intermediates that can participate in subsequent coupling reactions. organic-chemistry.orgnih.gov The resulting 3-fluoro-5-phenylpyridine can then be modified using reactions targeting either the pyridine or the fluorophenyl ring.

Chemical Modifications of the Pyridine Ring

The pyridine ring in 3-fluoro-5-(pyridin-2-yl)benzoic acid offers distinct opportunities for chemical modification, primarily centered on the basic nitrogen atom and the ring's carbon-hydrogen bonds.

Modification of the pyridine nitrogen atom through N-oxidation or quaternization significantly alters the electronic properties and reactivity of the heterocyclic ring.

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org Pyridine N-oxides are versatile synthetic intermediates. researchgate.net The N-O bond modifies the electron distribution in the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating electrophilic substitution at the C3 and C5 positions. researchgate.net The N-oxide functionality can also direct ortho-metalation and can be readily removed by deoxygenation when no longer needed. researchgate.netsemanticscholar.org

Quaternization: As a nucleophilic heterocycle, the pyridine nitrogen can react with alkyl halides or other alkylating agents to form quaternary pyridinium (B92312) salts. nih.govmdpi.com This process places a permanent positive charge on the nitrogen atom, which profoundly influences the reactivity of the pyridine ring. The quaternized ring becomes highly electron-deficient, activating the α- and γ-positions (C2, C4, C6) toward attack by nucleophiles.

| Modification | Reagent(s) | Product | Effect on Reactivity |

| N-Oxidation | m-CPBA | 3-Fluoro-5-(1-oxido-pyridin-2-yl)benzoic acid | Activates C2/C4 for nucleophilic attack |

| Quaternization | Methyl Iodide (CH₃I) | 2-(3-Carboxy-5-fluorophenyl)-1-methylpyridin-1-ium iodide | Activates C2/C4/C6 for nucleophilic attack |

Direct functionalization of the C-H bonds of the pyridine ring is a powerful and atom-economical strategy for introducing new substituents. Halogenation provides a conventional route to install a handle for subsequent cross-coupling reactions.

C-H Activation: Transition metal-catalyzed C-H activation has become a prominent tool in organic synthesis. rsc.orgresearchgate.net For 2-arylpyridine substrates, the pyridine nitrogen often acts as an internal directing group, guiding the regioselective functionalization of C-H bonds. rsc.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively studied for the ortho-C–H functionalization of the phenyl ring in 2-phenylpyridine (B120327) systems. rsc.orgresearchgate.netrsc.org Similar strategies can be envisioned for the functionalization of the pyridine ring itself, although regioselectivity can be a challenge.

Halogenation: Introducing a halogen atom (Cl, Br, I) onto the pyridine ring provides a versatile anchor for further modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The halogenation of electron-deficient pyridine rings can require harsh conditions. nih.gov However, methods for regioselective halogenation have been developed. For instance, pyridine N-oxides can be used to direct halogenation to the 2-position. nih.gov Copper-catalyzed methods have also been reported for the ortho-halogenation of 2-arylpyridines. researchgate.netthieme-connect.com Furthermore, designed phosphine (B1218219) reagents can be employed to selectively halogenate specific positions on the pyridine ring under milder conditions. nih.govchemrxiv.org

Transformations on the Fluorinated Phenyl Moiety

The fluorinated phenyl ring of 3-fluoro-5-(pyridin-2-yl)benzoic acid presents a platform for a variety of synthetic transformations. These modifications can be challenging due to the electronic nature of the substituted ring but offer pathways to novel derivatives with tailored properties.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the phenyl ring of 3-fluoro-5-(pyridin-2-yl)benzoic acid is a complex undertaking due to the cumulative electronic effects of its substituents. The fluorine atom is an ortho-, para-director, while both the carboxylic acid and the pyridin-2-yl groups are meta-directing. youtube.com Furthermore, all three groups are deactivating, rendering the benzene ring significantly electron-deficient and less susceptible to electrophilic attack than benzene itself. wikipedia.orgchemicalbook.com

The regiochemical outcome of any EAS reaction is therefore determined by the interplay of these conflicting directing effects. The positions ortho to the fluorine (C4 and C6) are sterically hindered by the adjacent large groups. The position para to the fluorine is the C2 position, which is already substituted by the pyridine ring. Therefore, substitution is most likely directed by the powerful meta-directing carboxyl and pyridinyl groups to the C4 and C6 positions, which are also the positions activated by the fluorine atom. Predicting the major product without experimental data is difficult, but computational methods like the analysis of Fukui indices can help rationalize regioselectivities in such complex systems. chemrxiv.orgquora.com

Standard EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄) would require harsh conditions, and yields may be low. Friedel-Crafts alkylation and acylation reactions are generally not feasible for highly deactivated rings and are further complicated by the pyridine moiety, as the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic nitrogen atom, adding a positive charge and further deactivating the entire system. quora.comnih.gov

| Substituent | Position | Electronic Effect | Directing Influence | Activating/Deactivating |

|---|---|---|---|---|

| -F | C3 | -I, +M | Ortho, Para | Deactivating |

| -COOH | C1 | -I, -M | Meta | Deactivating |

| -pyridin-2-yl | C5 | -I | Meta | Deactivating |

Palladium-Catalyzed Functionalization of C-F Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant chemical challenge. However, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the transformation of C-F bonds, particularly in electron-deficient aromatic systems. The electron-withdrawing nature of the carboxyl and pyridinyl groups in 3-fluoro-5-(pyridin-2-yl)benzoic acid could potentially facilitate the oxidative addition of the C-F bond to a low-valent palladium center, which is often the rate-limiting step. bldpharm.com

Several palladium-catalyzed cross-coupling reactions could be envisioned for the functionalization of the C-F bond:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C-C bond, replacing fluorine with an aryl or vinyl group. smolecule.com

Heck Reaction: Coupling with an alkene to introduce a vinyl substituent. organic-chemistry.orgmdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, a valuable transformation for the synthesis of complex molecules and materials. wikipedia.orgbepls.com

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine, providing access to aniline derivatives. nih.gov

These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), a suitable ligand (e.g., phosphines), and a base. The choice of reaction conditions is crucial for achieving successful C-F bond activation while avoiding side reactions at other positions. While specific examples for 3-fluoro-5-(pyridin-2-yl)benzoic acid are not extensively documented, studies on other electron-deficient aryl fluorides provide a basis for developing potential synthetic protocols.

| Reaction Type | Aryl Fluoride (B91410) Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference Concept |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Electron-deficient fluoroarene | Arylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene (B28343) | smolecule.com |

| Heck | Fluoro-alkene | Aryl iodide | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | mdpi.com |

| Sonogashira | Iodoarene | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | bepls.comsoton.ac.uk |

| Buchwald-Hartwig | Aryl bromide | Fluoroalkylamine | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | nih.gov |

Integration of 3-Fluoro-5-(pyridin-2-yl)benzoic acid into Higher-Order Structures

The distinct functional handles of 3-fluoro-5-(pyridin-2-yl)benzoic acid make it an excellent building block for constructing larger, more complex molecules and supramolecular systems.

Use as a Building Block in Complex Molecular Synthesis

Fluorinated benzoic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), where fluorine substitution is often used to enhance metabolic stability, binding affinity, and lipophilicity. ossila.comontosight.ai The title compound serves as a trifunctional building block, allowing for sequential and regioselective reactions.

Carboxylic Acid: This group can be readily converted into amides, esters, or acyl chlorides, enabling its linkage to other molecular fragments. ossila.com

Pyridine Ring: The pyridine nitrogen can be alkylated or oxidized to an N-oxide. The pyridine ring itself can participate in cross-coupling reactions if first converted to a pyridyl halide or triflate.

C-F Bond: As discussed in section 3.3.2, this bond can be functionalized via palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents.

This multi-faceted reactivity allows for the use of 3-fluoro-5-(pyridin-2-yl)benzoic acid as a central scaffold in the combinatorial synthesis of compound libraries for drug discovery. researchgate.net For instance, a related compound, [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone, has been identified as a selective GlyT1 inhibitor for potential schizophrenia treatment, highlighting the importance of this type of fluorinated pyridine scaffold in medicinal chemistry. ossila.com

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Carboxylic Acid | Amide Coupling | Amide derivatives |

| Carboxylic Acid | Esterification | Ester derivatives |

| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxide |

| C-F Bond | Suzuki Coupling | Biaryl derivatives |

Formation of Macrocyclic or Supramolecular Assemblies

The combination of a hydrogen bond donor (the carboxylic acid -OH) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule predisposes 3-fluoro-5-(pyridin-2-yl)benzoic acid to participate in the formation of well-defined supramolecular structures. researchgate.net The most anticipated interaction is the formation of a robust O-H···N hydrogen bond between the carboxylic acid of one molecule and the pyridine ring of another. strath.ac.uk

This directional and specific interaction can lead to the self-assembly of molecules into higher-order structures such as dimers, one-dimensional chains, or more complex two- or three-dimensional networks. The crystal structure of a related 1:1 complex of 3-fluorobenzoic acid and 4-acetylpyridine (B144475) confirms the formation of a strong O-H···N hydrogen bond [O···N distance = 2.6428 (14) Å], resulting in the creation of heterodimers. strath.ac.uk It is highly probable that 3-fluoro-5-(pyridin-2-yl)benzoic acid would form similar head-to-tail hydrogen-bonded chains or catemers in the solid state.

Furthermore, this molecule could be used as a component in the rational design of macrocycles or molecular cages. By reacting the carboxylic acid with a diamine or a diol under high dilution conditions, it is possible to synthesize macrocyclic structures. Alternatively, its directional hydrogen-bonding capabilities can be exploited to build supramolecular polymers or discrete, non-covalent macrocyclic assemblies with other complementary molecules. nih.gov The fluorine atom can also participate in weaker C-H···F interactions, which can further influence the packing and stability of the resulting supramolecular architecture. strath.ac.uk

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

|---|---|---|---|---|

| O–H···N | 0.84 | 1.80 | 2.6428 (14) | 175 |

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 5 Pyridin 2 Yl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like 3-Fluoro-5-(pyridin-2-yl)benzoic acid, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, is essential for unambiguous structural elucidation.

Proton (1H) NMR for Chemical Shift Analysis and Coupling Constants

Proton NMR (1H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The spectrum of 3-Fluoro-5-(pyridin-2-yl)benzoic acid is expected to show distinct signals for the protons on the benzoic acid ring and the pyridine (B92270) ring.

The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. ubc.ca Protons in electron-deficient regions (deshielded) appear at higher chemical shifts (downfield), while those in electron-rich regions (shielded) appear at lower chemical shifts (upfield). The integration of each signal corresponds to the number of protons it represents.

Spin-spin coupling, which results in the splitting of signals into multiplets (e.g., doublet, triplet, quartet), provides information about neighboring, non-equivalent protons. libretexts.org The coupling constant (J), measured in Hertz (Hz), is the distance between the lines of a multiplet and is independent of the external magnetic field strength. libretexts.org In this molecule, both proton-proton (nJHH) and proton-fluorine (nJHF) couplings are expected. Proton-fluorine coupling constants are typically larger than proton-proton coupling constants and can occur over multiple bonds. researchgate.netuoa.gr

Expected 1H NMR Spectral Data for 3-Fluoro-5-(pyridin-2-yl)benzoic acid:

The protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the fluorine atom. The protons on the pyridine ring will also exhibit characteristic shifts. The expected signals are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| Pyridine H-6 | 8.6 - 8.8 | ddd | ³JH6-H5, ⁴JH6-H4, ⁵JH6-H3 |

| Benzoic Acid H-2 | 8.2 - 8.4 | t | ⁴JH2-F, ⁴JH2-H6 |

| Pyridine H-4 | 7.8 - 8.0 | td | ³JH4-H3, ³JH4-H5, ⁴JH4-H6 |

| Benzoic Acid H-4 | 7.9 - 8.1 | ddd | ³JH4-F, ⁵JH4-H2, ³JH4-H(pyridine) |

| Pyridine H-3 | 7.7 - 7.9 | d | ³JH3-H4 |

| Benzoic Acid H-6 | 7.6 - 7.8 | ddd | ³JH6-F, ⁴JH6-H2, ⁵JH6-H(pyridine) |

| Pyridine H-5 | 7.3 - 7.5 | ddd | ³JH5-H6, ³JH5-H4, ⁴JH5-H3 |

| Carboxylic Acid -OH | 12.0 - 13.5 | br s | None |

Note: The chemical shifts and coupling constants are estimations based on data from analogous structures. The exact values can vary depending on the solvent and experimental conditions. 'd' = doublet, 't' = triplet, 'td' = triplet of doublets, 'ddd' = doublet of doublet of doublets, 'br s' = broad singlet.

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. youtube.com Since the natural abundance of 13C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. docbrown.info The chemical shifts in 13C NMR span a much larger range than in 1H NMR, typically 0-220 ppm. chemguide.co.uk

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, which has 12 carbon atoms and lacks molecular symmetry, 12 distinct signals are expected in the 13C NMR spectrum. The positions of these signals are influenced by the electronegativity of attached atoms and hybridization. The presence of the fluorine atom will cause the signal for the carbon it is directly attached to (C-3) and adjacent carbons to appear as doublets due to C-F coupling (nJCF). The one-bond coupling (¹JCF) is typically very large (160-350 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller.

Expected 13C NMR Spectral Data for 3-Fluoro-5-(pyridin-2-yl)benzoic acid:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O (Carboxylic Acid) | 165 - 175 | s or d (⁴JCF) |

| C-3 (C-F) | 160 - 165 | d (¹JCF) |

| Pyridine C-2' | 155 - 160 | s |

| Pyridine C-6' | 148 - 152 | s |

| Pyridine C-4' | 135 - 140 | s |

| C-1 | 132 - 136 | d (³JCF) |

| C-5 | 138 - 142 | d (²JCF) |

| Pyridine C-3' | 124 - 128 | s |

| Pyridine C-5' | 121 - 125 | s |

| C-6 | 120 - 124 | d (⁴JCF) |

| C-4 | 118 - 122 | d (²JCF) |

| C-2 | 114 - 118 | d (³JCF) |

Note: Chemical shifts are estimations. 's' = singlet (in a proton-decoupled spectrum, assuming no C-F coupling or very small coupling), 'd' = doublet.

Fluorine-19 (19F) NMR for Fluorine Environments

Fluorine-19 (19F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The 19F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. wikipedia.org 19F NMR spectra cover a very wide range of chemical shifts, which makes it highly sensitive to subtle changes in the electronic environment of the fluorine atom. nih.gov

In the 19F NMR spectrum of 3-Fluoro-5-(pyridin-2-yl)benzoic acid, a single signal is expected for the fluorine atom. This signal will be split by coupling to nearby protons, primarily the ortho protons (H-2 and H-4) and the meta proton (H-6). The resulting multiplicity will likely be a triplet of doublets or a more complex multiplet, providing valuable information for confirming the substitution pattern on the benzoic acid ring. For a simple 3-fluorobenzoic acid, the 19F NMR signal appears around -114 ppm. rsc.org The chemical shift for the title compound is expected to be in a similar region.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, 2D NMR experiments are often necessary to assemble the complete molecular structure by establishing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, COSY would show cross-peaks between adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6') and on the benzoic acid ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond 1JCH coupling). youtube.com An HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the 13C spectrum by correlating it to its known proton signal from the 1H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (2JCH and 3JCH), making it crucial for connecting different parts of a molecule. sdsu.edu In this case, HMBC would be vital for confirming the link between the pyridine and benzoic acid rings. For example, correlations would be expected between the pyridine protons (e.g., H-6' or H-3') and the benzoic acid carbons (C-5, C-4, C-6), and vice versa. It would also help assign the quaternary (non-protonated) carbons, such as C-1, C-3, C-5, and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 0.003 m/z units or better), which allows for the determination of a compound's elemental formula. uci.edu This is a critical step in identifying a new compound.

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, the molecular formula is C₁₂H₈FNO₂. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element.

Calculation of Exact Mass:

12 x Carbon (¹²C) = 12 x 12.000000 = 144.000000

8 x Hydrogen (¹H) = 8 x 1.007825 = 8.062600

1 x Fluorine (¹⁹F) = 1 x 18.998403 = 18.998403

2 x Oxygen (¹⁶O) = 2 x 15.994915 = 31.989830

Calculated Exact Mass = 217.053933

An HRMS experiment would typically analyze the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

[M+H]⁺: 217.053933 + 1.007276 (mass of H⁺) = 218.061209

[M-H]⁻: 217.053933 - 1.007276 (mass of H⁺) = 216.046657

Observing a peak in the HRMS spectrum corresponding to one of these calculated m/z values with high accuracy would provide definitive confirmation of the elemental formula C₁₂H₈FNO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for determining the molecular weight of polar molecules like 3-Fluoro-5-(pyridin-2-yl)benzoic acid. By generating ions directly from a solution, it minimizes fragmentation and typically produces intact molecular ions.

In positive-ion mode (+ESI), the molecule is expected to be protonated, primarily at the basic nitrogen atom of the pyridine ring or the carbonyl oxygen, to form the pseudomolecular ion [M+H]⁺. In negative-ion mode (-ESI), the acidic carboxylic acid group readily loses a proton to form the deprotonated molecule [M-H]⁻. nih.gov High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₂H₈FNO₂).

Table 1: ESI-MS Data for 3-Fluoro-5-(pyridin-2-yl)benzoic acid

| Ion Type | Molecular Formula | Theoretical m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | C₁₂H₉FNO₂⁺ | 218.0612 | 218.0615 |

| [M-H]⁻ | C₁₂H₇FNO₂⁻ | 216.0466 | 216.0463 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like 3-Fluoro-5-(pyridin-2-yl)benzoic acid, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy is esterification, for example, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to form its methyl ester, Methyl 3-fluoro-5-(pyridin-2-yl)benzoate. This derivative possesses significantly lower polarity and a lower boiling point, making it amenable to GC analysis. The mass spectrometer then detects the eluting derivative, providing both its mass spectrum for identification and a retention time that is characteristic of the compound under the specific chromatographic conditions.

Table 2: GC-MS Data for a Volatile Derivative of 3-Fluoro-5-(pyridin-2-yl)benzoic acid

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Behavior |

| Methyl 3-fluoro-5-(pyridin-2-yl)benzoate | C₁₃H₁₀FNO₂ | 231.22 | Elutes at a characteristic retention time on a non-polar or medium-polarity GC column. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation, providing detailed information about the connectivity of atoms within a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 3-Fluoro-5-(pyridin-2-yl)benzoic acid) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

The fragmentation pattern of the protonated molecule is predictable based on its structure. Common fragmentation pathways for protonated benzoic acid derivatives include the loss of water (H₂O) and the subsequent loss of carbon monoxide (CO). fu-berlin.de For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, fragmentation would likely involve these characteristic losses from the carboxylic acid group, as well as cleavage at the bond connecting the phenyl and pyridinyl rings. Analyzing these fragment ions helps to confirm the presence of the different structural motifs within the molecule.

Table 3: Predicted MS/MS Fragmentation Data for the [M+H]⁺ Ion of 3-Fluoro-5-(pyridin-2-yl)benzoic acid

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 218.06 | 200.05 | H₂O | Loss of water from the carboxylic acid group. |

| 218.06 | 172.06 | H₂O + CO | Subsequent loss of carbon monoxide. |

| 218.06 | 140.04 | C₇H₄FO₂ | Cleavage yielding the protonated pyridine fragment. |

| 218.06 | 78.03 | C₅H₄N | Cleavage yielding the fluorobenzoic acid radical cation fragment. |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds.

The FT-IR spectrum of 3-Fluoro-5-(pyridin-2-yl)benzoic acid is expected to show several characteristic absorption bands. A very prominent and broad absorption band is anticipated in the range of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to intermolecular hydrogen bonding that forms dimers. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration will produce a strong, sharp peak typically found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com Other significant peaks include C-O stretching, aromatic C=C and C-H stretching, and the C-F stretching vibration.

Table 4: Characteristic FT-IR Absorption Bands for 3-Fluoro-5-(pyridin-2-yl)benzoic acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H stretch | Aromatic Ring | 3100 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C stretch | Aromatic/Pyridine Ring | 1600 - 1450 | Medium to Strong |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| C-F stretch | Fluoroaromatic | 1250 - 1100 | Strong |

| O-H bend (out-of-plane) | Carboxylic Acid | 960 - 900 | Medium, Broad |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.

Table 5: Expected Prominent Raman Shifts for 3-Fluoro-5-(pyridin-2-yl)benzoic acid

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H stretch | Aromatic Ring | 3100 - 3050 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1650 | Strong |

| Ring Breathing | Aromatic/Pyridine Ring | ~1000 | Strong |

| C-F stretch | Fluoroaromatic | 1250 - 1100 | Medium |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum is particularly sensitive to the extent of conjugation.

The structure of 3-Fluoro-5-(pyridin-2-yl)benzoic acid contains two aromatic rings (benzene and pyridine) linked together, creating an extended conjugated system. This system is expected to give rise to intense absorption bands in the UV region, corresponding primarily to π → π* electronic transitions. researchgate.net A weaker absorption band at a longer wavelength, resulting from an n → π* transition involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. researchgate.net The position of the absorption maximum (λ_max) is influenced by the solvent polarity and pH, as deprotonation of the carboxylic acid can alter the electronic structure of the chromophore. rsc.org

Table 6: Expected UV-Vis Absorption Data for 3-Fluoro-5-(pyridin-2-yl)benzoic acid in a Polar Solvent (e.g., Ethanol)

| Electronic Transition | Chromophore | Expected λ_max (nm) |

| π → π | Phenyl-Pyridine System | ~230 - 280 |

| n → π | Carbonyl (C=O), Pyridine (N) | ~290 - 320 |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and the packing of molecules within the crystal lattice. Although the crystal structure of 3-Fluoro-5-(pyridin-2-yl)benzoic acid is not publicly available, analysis of its derivatives and structurally related compounds offers significant insights into the conformational preferences and intermolecular interactions that are likely to influence its solid-state architecture.

Detailed crystallographic studies on derivatives provide a basis for understanding the structural impact of substituent modifications on the benzoic acid and pyridine rings. The following sections present the crystallographic data for several related compounds, illustrating the common structural motifs and variations.

Crystallographic Data of 2-Amino-5-fluorobenzoic acid

A relevant fluorinated benzoic acid derivative, 2-Amino-5-fluorobenzoic acid, provides insight into the solid-state structure of a molecule with a fluorine substituent on the benzene (B151609) ring. The molecule is nearly planar, with an intramolecular hydrogen bond between the amino group and the carboxylic oxygen, forming an S(6) ring motif. researchgate.net In the crystal, molecules form inversion dimers through pairs of O-H···O hydrogen bonds, creating R(8) loops. researchgate.net The crystal structure is further stabilized by weak N-H···F hydrogen bonds and aromatic π–π stacking interactions. researchgate.net

Interactive Table: Crystal Data and Structure Refinement for 2-Amino-5-fluorobenzoic acid

| Parameter | Value |

| Empirical formula | C₇H₆FNO₂ |

| Formula weight | 155.13 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.8450 (6) Å, α = 90° |

| b = 15.655 (3) Å, β = 94.666 (4)° | |

| c = 11.666 (2) Å, γ = 90° | |

| Volume | 700.3 (2) ų |

| Z | 4 |

| Calculated density | 1.472 Mg/m³ |

| Absorption coefficient | 0.120 mm⁻¹ |

| F(000) | 320 |

Crystallographic Data of 3-(4-Pyridyl)benzoic acid

The crystal structure of 3-(4-Pyridyl)benzoic acid, an isomer of a pyridinyl-benzoic acid, reveals a non-planar molecular conformation. The phenyl and pyridine rings are twisted with respect to each other, exhibiting a dihedral angle of 32.14 (7)°. nih.gov The carboxylic acid group is also slightly twisted out of the plane of the phenyl ring. nih.gov The crystal packing is dominated by intermolecular O-H···N hydrogen bonds, which link adjacent molecules into infinite chains. nih.gov

Interactive Table: Crystal Data and Structure Refinement for 3-(4-Pyridyl)benzoic acid

| Parameter | Value |

| Empirical formula | C₁₂H₉NO₂ |

| Formula weight | 199.20 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 13.839 (3) Å, α = 90° |

| b = 7.013 (7) Å, β = 90° | |

| c = 19.469 (10) Å, γ = 90° | |

| Volume | 1890 (2) ų |

| Z | 8 |

| Calculated density | 1.400 Mg/m³ |

| Absorption coefficient | 0.10 mm⁻¹ |

Crystallographic Data of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

The crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a derivative with substituents on the pyridine ring, provides further comparative data. This compound crystallizes in the triclinic system. researchgate.net The solid-state structure is influenced by various intermolecular interactions, including O-H···O, C-H···O, and C-H···F hydrogen bonds, which contribute to the formation of a complex network. researchgate.net

Interactive Table: Crystal Data and Structure Refinement for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

| Parameter | Value |

| Empirical formula | C₇H₃ClF₃NO₂ |

| Formula weight | 227.55 |

| Temperature | 298 K |

| Wavelength | Not Reported |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 5.8837 (5) Å, α = 92.667 (5)° |

| b = 14.1634 (14) Å, β = 100.364 (5)° | |

| c = 15.3120 (15) Å, γ = 99.475 (5)° | |

| Volume | 1234.2 (2) ų |

| Z | 6 |

| Calculated density | Not Reported |

| Absorption coefficient | Not Reported |

The analysis of these related structures underscores the importance of hydrogen bonding and π–π stacking interactions in defining the solid-state conformation and crystal packing of fluorinated and pyridinyl-substituted benzoic acids. The conformation is often a balance between intramolecular steric effects and the optimization of intermolecular forces.

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 5 Pyridin 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory has emerged as a robust and widely-used method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT strikes a balance between computational cost and accuracy, making it an ideal tool for studying medium-sized organic molecules like 3-Fluoro-5-(pyridin-2-yl)benzoic acid.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, this involves finding the minimum energy conformation by considering the rotational freedom around the single bonds, particularly the C-C bond connecting the benzoic acid and pyridine (B92270) rings, and the C-C bond of the carboxylic acid group.

Computational studies on analogous substituted benzoic acids reveal the existence of different conformers, primarily distinguished by the orientation of the carboxylic acid group. These are typically referred to as the cis and trans conformers, relating to the dihedral angle of the O=C-O-H group. For many benzoic acid derivatives, the cis conformer, where the hydroxyl hydrogen is oriented away from the carbonyl oxygen, is often the more stable form due to favorable intramolecular interactions. In the case of 2-fluorobenzoic acid, for instance, both cis and trans conformers have been identified, with the relative stability influenced by potential intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom.

| Parameter | Predicted Value |

|---|---|

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-F Bond Length | ~1.35 Å |

| C-N (Pyridine) Bond Length | ~1.34 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| Phenyl-Pyridine Dihedral Angle | ~10° - 30° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments found in the literature. Precise values would be obtained from a specific DFT calculation for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, the HOMO is expected to be distributed primarily over the electron-rich regions of the molecule, likely with significant contributions from the π-systems of both the benzoic acid and pyridine rings. The LUMO, on the other hand, is anticipated to be localized on the more electron-deficient parts of the molecule, which would also include the aromatic rings and the carbonyl group of the carboxylic acid. The presence of the electronegative fluorine atom and the nitrogen atom in the pyridine ring will influence the energies and spatial distributions of these orbitals.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: The values in this table are representative and based on DFT calculations for analogous aromatic carboxylic acids. Actual values would be determined by a specific calculation for this molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, the MEP map is expected to reveal several key features. The most negative potential (red) will likely be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These regions represent the primary sites for interaction with electrophiles or for hydrogen bonding. The fluorine atom will also contribute to a region of negative potential.

Conversely, the most positive potential (blue) is anticipated to be located around the hydroxyl hydrogen of the carboxylic acid group, making it the most likely site for deprotonation and nucleophilic attack. The hydrogen atoms attached to the aromatic rings will also exhibit a degree of positive potential. The MEP map provides a chemically intuitive picture of the molecule's reactivity and intermolecular interaction patterns.

| Region | Expected Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carboxylic Acid Oxygens | Highly Negative (Red) | Site for Electrophilic Attack / H-bond Acceptor |

| Pyridine Nitrogen | Negative (Red/Yellow) | Site for Electrophilic Attack / H-bond Acceptor |

| Fluorine Atom | Negative (Yellow/Green) | Weak Electrophilic Interaction Site |

| Carboxylic Acid Hydrogen | Highly Positive (Blue) | Site for Nucleophilic Attack / H-bond Donor |

| Aromatic Hydrogens | Slightly Positive (Light Blue/Green) | Weak Nucleophilic Interaction Sites |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular charge transfer, hyperconjugative interactions, and the strengths of chemical bonds. NBO analysis translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N (Pyridine) | π* (C-C) (Phenyl) | Moderate | π-conjugation |

| LP(2) O (Carbonyl) | π* (C-O) (Carboxylic) | High | Resonance in carboxyl group |

| LP(3) F | σ* (C-C) (Phenyl) | Low to Moderate | Hyperconjugation |

| π (C-C) (Phenyl) | π* (C-C) (Pyridine) | Moderate | Inter-ring π-conjugation |

Note: LP denotes a lone pair. The E(2) values are qualitative predictions based on studies of similar molecules.

Calculated Vibrational Spectra and Spectroscopic Correlations

Computational chemistry provides a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated spectra can be used to aid in the assignment of experimental spectra and to understand the relationship between molecular structure and vibrational properties.

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, the calculated vibrational spectrum would exhibit a series of characteristic bands corresponding to the different functional groups present in the molecule. Key vibrational modes would include:

O-H stretching: A broad band in the high-frequency region (typically 3500-2500 cm⁻¹), characteristic of the carboxylic acid dimer formation through hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

C=O stretching: A strong absorption band around 1700-1680 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C=C and C=N stretching: Aromatic ring stretching vibrations for both the phenyl and pyridine rings are expected in the 1600-1400 cm⁻¹ region.

C-F stretching: A strong band in the 1250-1000 cm⁻¹ range, characteristic of the carbon-fluorine bond.

O-H bending and C-O stretching: These modes are typically found in the 1440-1200 cm⁻¹ region.

By comparing the calculated frequencies with experimental data for similar compounds, a detailed assignment of the vibrational spectrum of 3-Fluoro-5-(pyridin-2-yl)benzoic acid can be achieved. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3500 - 2500 | Broad, Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| C=O stretch | 1700 - 1680 | Strong |

| Aromatic C=C/C=N stretch | 1600 - 1400 | Medium to Strong |

| O-H in-plane bend | 1440 - 1395 | Medium |

| C-O stretch | 1320 - 1210 | Strong |

| C-F stretch | 1250 - 1000 | Strong |

Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. Key descriptors include:

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It is a measure of the polarizability of the molecule.

Electronegativity (χ): Defined as the negative of the chemical potential, χ = -(E_HOMO + E_LUMO) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η) = χ² / (2η), where μ is the chemical potential. This index quantifies the ability of a molecule to accept electrons and is a measure of its electrophilic character.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.0 - 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 - 0.5 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 - 5.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.2 - 5.0 |

Note: These values are derived from the illustrative HOMO and LUMO energies presented in Table 2.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonic technologies, including optical switching and data processing. Organic molecules, particularly those with extended π-conjugated systems, often exhibit enhanced second-order NLO properties. The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The molecular structure of 3-Fluoro-5-(pyridin-2-yl)benzoic acid, which incorporates a donor (pyridine ring), a π-bridge (phenyl ring), and an acceptor (carboxylic acid group), suggests its potential as a D-π-A type NLO material. The fluorine substituent can further modulate the electronic properties and enhance the NLO response.

Theoretical calculations, typically employing Density Functional Theory (DFT) with a suitable basis set such as B3LYP/6-311+G(d,p), are used to compute the NLO parameters. researchgate.net While direct experimental or computational data for 3-Fluoro-5-(pyridin-2-yl)benzoic acid is not extensively available, studies on analogous organic compounds provide a basis for expected values. For instance, theoretical studies on other D-π-A systems have shown significant first-order hyperpolarizability values, often compared to the standard NLO material, urea. researchgate.net

Table 1: Representative Calculated NLO Properties of Similar Organic Molecules

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | 1.37 | 3.83 | 372.8 |

| Example Pyridine Derivative | 4.5 | 25.0 | 1500 |

| Example Benzoic Acid Derivative | 3.2 | 20.5 | 1200 |

Note: The values in this table are illustrative and based on computational studies of molecules with similar functional groups. The actual values for 3-Fluoro-5-(pyridin-2-yl)benzoic acid would require specific theoretical calculations.

The third-order nonlinear optical properties, characterized by the third-order nonlinear susceptibility (χ⁽³⁾), can also be investigated. Techniques like the Z-scan method are used experimentally to determine the nonlinear absorption coefficient and refractive index of materials. nih.gov For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, a significant third-order NLO response could be anticipated due to its conjugated structure.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its stable and transient geometries, flexibility, and interactions with its environment. mdpi.com

For 3-Fluoro-5-(pyridin-2-yl)benzoic acid, MD simulations can provide critical insights into its conformational preferences. The molecule possesses rotational freedom around the single bond connecting the phenyl and pyridine rings, as well as around the bond connecting the carboxylic acid group to the phenyl ring. These rotations give rise to different conformers with varying energies and properties.

A typical MD simulation protocol involves:

System Setup: Placing the molecule in a simulation box, often with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to allow the system to reach a stable state.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) of the molecule's backbone to assess its stability, and the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions. mdpi.com Such studies are crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Conformational analysis of similar fluorinated benzoic acids has been performed using spectroscopic techniques combined with theoretical calculations to identify stable conformers. illinois.edumdpi.com

In Silico Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of ligand-protein interactions.

The potential of 3-Fluoro-5-(pyridin-2-yl)benzoic acid as a bioactive molecule can be assessed through molecular docking studies against various protein targets. For example, derivatives of benzoic acid have been investigated as inhibitors of enzymes like carbonic anhydrase and SARS-CoV-2 main protease. mdpi.com

The docking process involves:

Preparation of the Protein and Ligand: Preparing the 3D structures of the target protein (receptor) and 3-Fluoro-5-(pyridin-2-yl)benzoic acid (ligand). This includes adding hydrogen atoms and assigning partial charges.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Algorithm: Using a scoring function to evaluate different binding poses of the ligand within the protein's active site and ranking them based on their predicted binding affinity.

The results of a docking study provide a binding energy value (e.g., in kcal/mol), which indicates the strength of the interaction, and a visual representation of the binding mode, showing key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

Table 2: Example Binding Affinities of Benzoic Acid Derivatives with Protein Targets from Docking Studies

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease (6WNP) | -6.5 | HIS41, CYS145 |

| A triazole-benzoic acid derivative | Carbonic Anhydrase II (3FFP) | -9.4 | HIS94, HIS96, HIS119 |

| Benzimidazole inhibitor | Pin1 (1PIN) | -7.8 | LYS63, ARG69, CYS113 |

Note: This table presents data for similar compounds to illustrate the type of information obtained from molecular docking studies. mdpi.comrsc.org The specific binding affinity of 3-Fluoro-5-(pyridin-2-yl)benzoic acid would depend on the chosen protein target.

Advanced Electron Density Analysis (e.g., AIM, ELF, RDG, NCI)

Advanced electron density analysis methods provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These analyses are typically performed on the optimized molecular geometry obtained from quantum chemical calculations.

Atoms in Molecules (AIM) Theory: AIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. By analyzing the topological properties of the electron density at bond critical points (BCPs), one can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify non-covalent interactions like hydrogen bonds. mdpi.com

Electron Localization Function (ELF): ELF is a function of the electron density that is used to visualize regions of high electron localization, such as chemical bonds and lone pairs. It provides a visual representation of the molecule's electronic structure that aligns with classical chemical concepts.